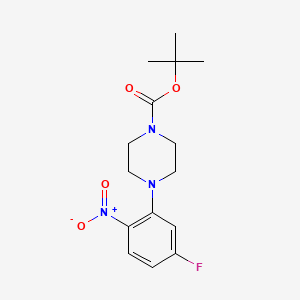
tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 475279-74-4. It has a molecular weight of 325.34 . This compound is typically stored in a dry room at normal temperature .
Physical And Chemical Properties Analysis
“tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate” is a solid at room temperature . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
a. Kinase Inhibitors: Piperazine-containing compounds often act as kinase inhibitors. These molecules interfere with cellular signaling pathways, making them valuable in cancer therapy and other diseases where aberrant kinase activity is implicated.
b. Receptor Modulators: The piperazine ring can be strategically incorporated into ligands targeting specific receptors (e.g., GPCRs). By modifying the substituents, researchers can fine-tune receptor affinity and selectivity.
c. Buchwald–Hartwig Amination: The synthetic methodology involving Buchwald–Hartwig amination allows the introduction of the piperazine moiety into complex molecules. This reaction is widely used in medicinal chemistry to create diverse piperazine-based compounds.
d. Aromatic Nucleophilic Substitution: Researchers utilize aromatic nucleophilic substitution reactions to functionalize the piperazine ring. This enables the introduction of various substituents, enhancing the compound’s biological activity.
e. Reductive Amination: Reductive amination is a powerful tool for constructing piperazine derivatives. By coupling tert-butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylate with appropriate amines, scientists can access structurally diverse compounds.
f. Finkelstein Alkylation: Finkelstein alkylation reactions allow the introduction of alkyl groups onto the piperazine ring. These modified piperazines may exhibit improved pharmacokinetic properties or altered biological profiles.
g. Amide Bond Formation: The piperazine moiety is often part of amide bonds in drug molecules. Researchers can synthesize amides by coupling tert-butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylate with carboxylic acids or acid chlorides.
Organic Synthesis and Building Blocks
Beyond drug development, tert-butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylate serves as a versatile building block in organic synthesis:
a. Amides and Sulphonamides: The compound participates in amide and sulphonamide formation, contributing to the synthesis of diverse organic molecules.
b. Mannich Bases: Mannich reactions involving tert-butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylate lead to Mannich bases—a class of compounds useful in medicinal chemistry and material science.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed (Hazard Statement H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate” are Gram-positive and Gram-negative bacterial strains . These include Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa . These bacteria are common pathogens that can cause a variety of infections in humans.
Mode of Action
It is known that the compound exhibits antibacterial activity against the aforementioned bacterial strains . This suggests that it likely interacts with specific bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death or growth inhibition.
Result of Action
The result of the action of “tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate” is the inhibition of bacterial growth, as evidenced by its in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains .
properties
IUPAC Name |
tert-butyl 4-(5-fluoro-2-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-10-11(16)4-5-12(13)19(21)22/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTSKKBORQCEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(5-Fluoro-2-nitrophenyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

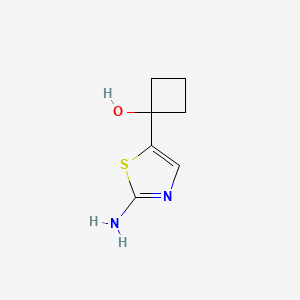
![1-[5-Bromo-3-(dimethylamino)-2-methoxyphenyl]-1-ethanone](/img/structure/B3138980.png)
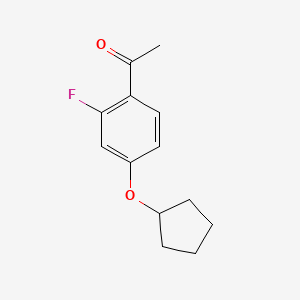
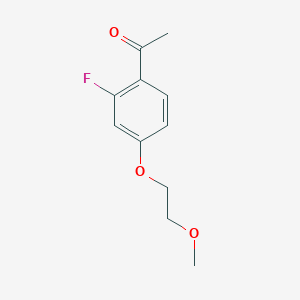
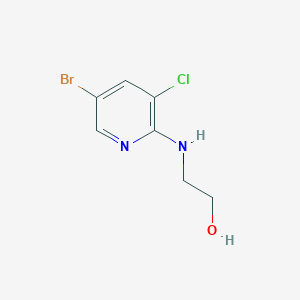
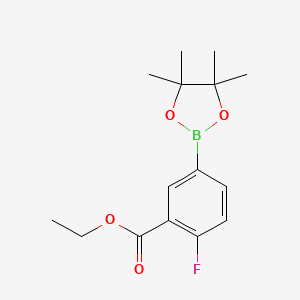
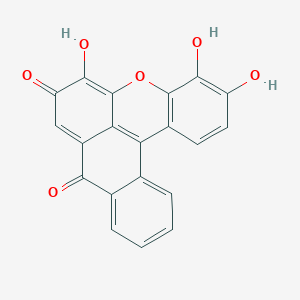
![N-[(E,2R,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B3139017.png)
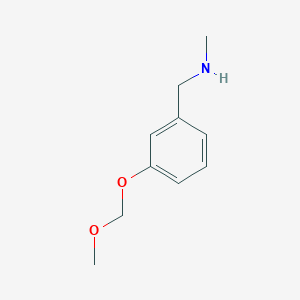


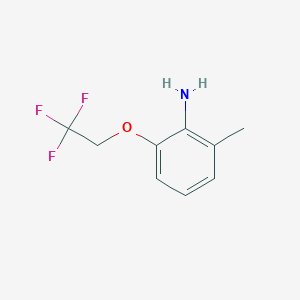
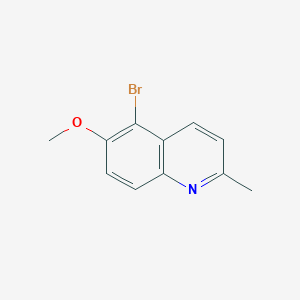
![4-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B3139071.png)